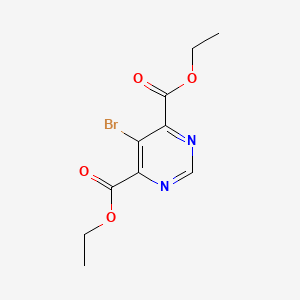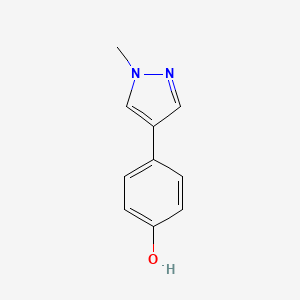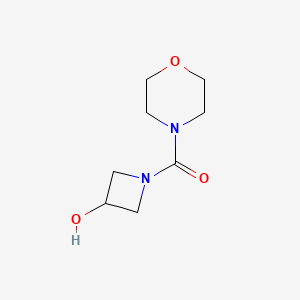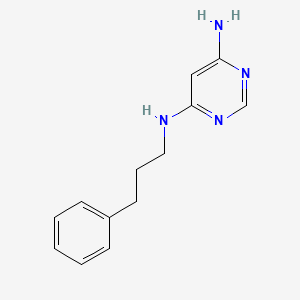![molecular formula C11H16N2O3 B1470041 1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1508930-61-7](/img/structure/B1470041.png)
1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butylcarbamoyl)methyl-1H-pyrrole-3-carboxylic acid (TBCMPCA) is a novel compound that has been studied for its potential applications in the synthesis of new drugs and in the development of new drug delivery systems. TBCMPCA is an intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs, anticoagulants, and antibiotics. In addition, TBCMPCA has been studied for its potential use in the development of drug delivery systems, such as liposomes and nanoparticles. Additionally, the paper will discuss the potential future directions of TBCMPCA research.
Applications De Recherche Scientifique
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates
A study by Porta et al. (1994) details the synthesis of methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and subsequent reactions. This process highlights the chemical versatility of the tert-butylcarbamoyl group in synthesizing structurally complex pyrrole derivatives with potential application in material science and pharmaceutical research (Porta, Capuzzi, & Bettarini, 1994).
Regio-selective Synthesis of Novel Building Blocks
Nguyen et al. (2009) developed a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, exploiting the bulky tert-butyl moiety to direct selective substitutions. This methodology could be pivotal for the design and synthesis of novel organic molecules for diverse scientific applications (Nguyen, Schiksnis, & Michelotti, 2009).
Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives
Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This innovative synthesis technique leverages the in situ hydrolysis of tert-butyl esters, presenting a significant advancement in the efficiency and scalability of pyrrole derivative synthesis, with implications for rapid drug development and material science research (Herath & Cosford, 2010).
Material Science and Catalysis
Synthesis and Electron Spin Relaxation of Tetracarboxylate Pyrroline Nitroxides
Huang et al. (2016) explored the design and synthesis of hydrophilic tetracarboxylate ester pyrroline nitroxides, aiming to improve spin labels for DEER distance measurement at room temperature. By distancing methyl groups from the spin site, they achieved lengthened electron spin relaxation times, offering valuable insights into molecular dynamics in material science (Huang et al., 2016).
Propriétés
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)12-9(14)7-13-5-4-8(6-13)10(15)16/h4-6H,7H2,1-3H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMYLTBNRGJDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





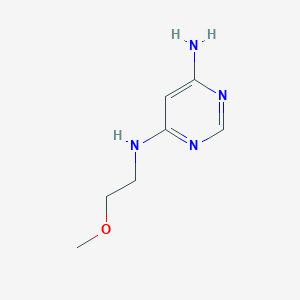
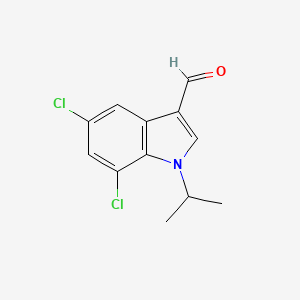


![1-[2-(Methylsulfanyl)benzoyl]piperidin-4-amine](/img/structure/B1469973.png)
![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
